2-Bromo-3-methoxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3-methoxybenzoic acid often involves multiple steps, including bromination, hydrolysis, and esterification processes. A study by Chen Bing-he (2008) detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of steps with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

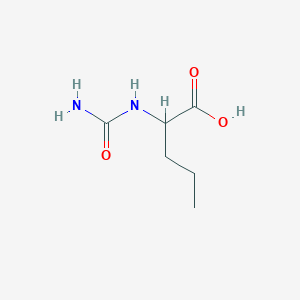

Molecular Structure Analysis

The structural analysis of 2-Bromo-3-methoxybenzoic acid and related compounds often includes crystallography and molecular modeling. For example, complexes of lanthanide with 2-bromo-5-methoxybenzoic acid have been synthesized and characterized, showing interesting crystal structures and thermodynamic properties, which could provide insight into the structural features of 2-Bromo-3-methoxybenzoic acid derivatives (Xiao-Hui Wu et al., 2018).

Chemical Reactions and Properties

The reactivity of 2-Bromo-3-methoxybenzoic acid with other chemical species highlights its potential in various chemical syntheses. One study described the preparation of complexes that exhibit luminescence and thermal properties, indicating the potential of 2-Bromo-3-methoxybenzoic acid in materials science (Guangxi Zong et al., 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-3-methoxybenzoic acid, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments and applications. The influence of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid was studied, showing the impact of substitution on intermolecular interactions (Pablo A. Raffo et al., 2016).

Wissenschaftliche Forschungsanwendungen

-

- Application : 2-Bromo-3-methoxybenzoic acid can be used in the synthesis of biologically active compounds .

- Results or Outcomes : The resulting compounds could have various biological activities, such as acting as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

-

- Application : 2-Bromo-3-methoxybenzoic acid is used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . This compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

- Methods of Application : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

- Application : 2-Bromo-3-methoxybenzoic acid is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions .

- Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum represents the distribution of the compound’s ions as a function of their mass-to-charge ratio .

- Results or Outcomes : The mass spectrum of 2-Bromo-3-methoxybenzoic acid can be used to identify the compound or to determine its structure .

-

- Application : The safety data of 2-Bromo-3-methoxybenzoic acid is important in industrial settings .

- Methods of Application : Safety measures include the use of personal protective equipment and proper ventilation .

- Results or Outcomes : These safety measures help to minimize exposure to the compound and protect workers .

Safety And Hazards

2-Bromo-3-methoxybenzoic acid is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

2-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGGEUOQUYCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237008 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybenzoic acid | |

CAS RN |

88377-29-1 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)